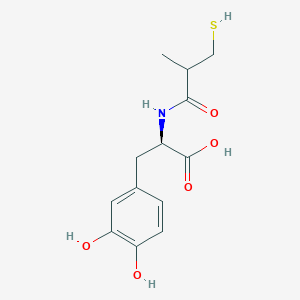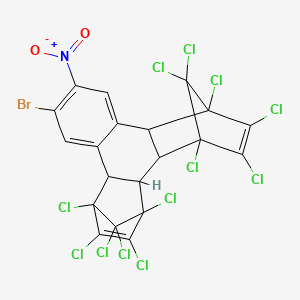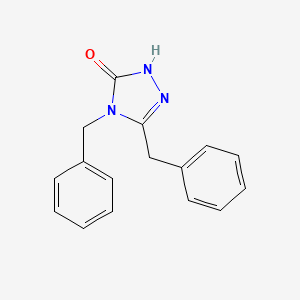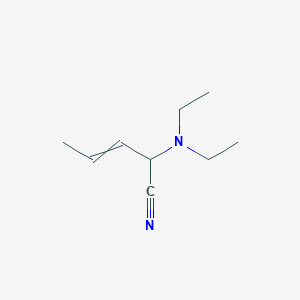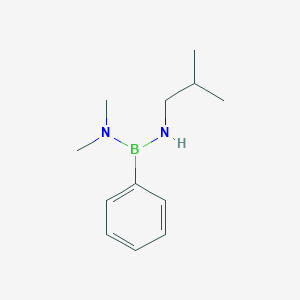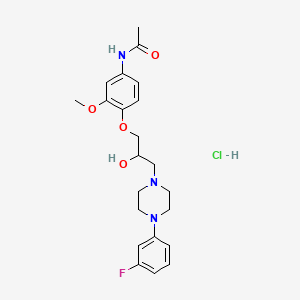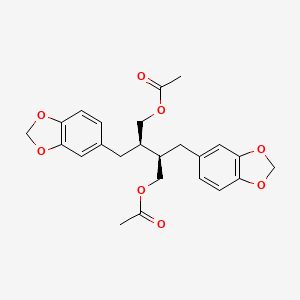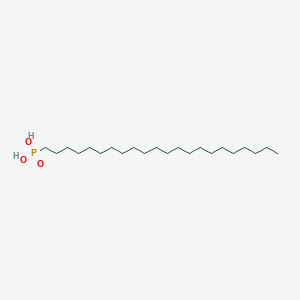![molecular formula C14H16NO2P B14426138 Methyl [(2-aminophenyl)methyl]phenylphosphinate CAS No. 82632-03-9](/img/structure/B14426138.png)
Methyl [(2-aminophenyl)methyl]phenylphosphinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl [(2-aminophenyl)methyl]phenylphosphinate is an organic compound with the molecular formula C14H16NO2P It is a phosphinate ester, which means it contains a phosphorus atom bonded to an oxygen atom and two organic groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl [(2-aminophenyl)methyl]phenylphosphinate can be achieved through several methods. One common approach involves the reaction of a benzyl halide with a phosphinate ester under basic conditions. For example, the reaction of benzyl bromide with dimethyl phosphinate in the presence of a base such as sodium hydride can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes as those used in laboratory settings are employed, with optimizations for scale-up and cost-efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl [(2-aminophenyl)methyl]phenylphosphinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate ester to phosphine.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine.
Substitution: Various substituted phosphinates depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl [(2-aminophenyl)methyl]phenylphosphinate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the study of enzyme inhibitors and as a probe for biological systems.
Industry: It may be used in the production of materials with specific properties, such as flame retardants and plasticizers
Mécanisme D'action
The mechanism by which methyl [(2-aminophenyl)methyl]phenylphosphinate exerts its effects depends on the specific application. In organic synthesis, it acts as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with enzymes or other proteins, inhibiting their activity or altering their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl [(2-aminophenyl)methyl]phosphinate: Similar structure but lacks the phenyl group.
Phenyl [(2-aminophenyl)methyl]phosphinate: Similar structure but lacks the methyl group.
Dimethyl [(2-aminophenyl)methyl]phosphinate: Contains two methyl groups instead of one methyl and one phenyl group.
Uniqueness
Methyl [(2-aminophenyl)methyl]phenylphosphinate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. The presence of both a methyl and a phenyl group provides distinct reactivity and properties compared to similar compounds .
Propriétés
Numéro CAS |
82632-03-9 |
|---|---|
Formule moléculaire |
C14H16NO2P |
Poids moléculaire |
261.26 g/mol |
Nom IUPAC |
2-[[methoxy(phenyl)phosphoryl]methyl]aniline |
InChI |
InChI=1S/C14H16NO2P/c1-17-18(16,13-8-3-2-4-9-13)11-12-7-5-6-10-14(12)15/h2-10H,11,15H2,1H3 |
Clé InChI |
UZGIPKNWHKFVSM-UHFFFAOYSA-N |
SMILES canonique |
COP(=O)(CC1=CC=CC=C1N)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


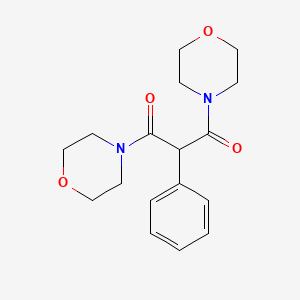
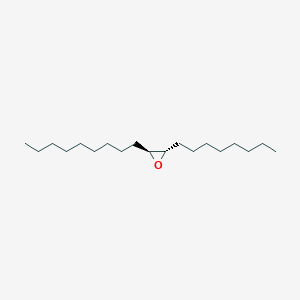

![1-[Nitroso(propan-2-yl)amino]ethyl acetate](/img/structure/B14426082.png)

![N-[(Benzyloxy)carbonyl]-L-leucyl-L-isoleucinamide](/img/structure/B14426087.png)
